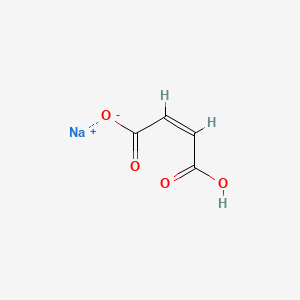

![molecular formula C13H28O8 B1260478 2-[3-(2-Hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol CAS No. 30599-15-6](/img/structure/B1260478.png)

2-[3-(2-Hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol

Overview

Description

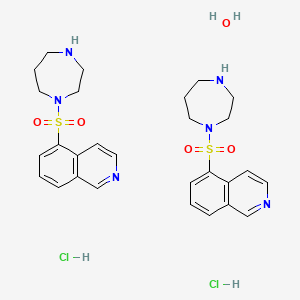

Pentaerythritol ethoxylate (15/4 EO/OH) is a branched polymer with pentaerythritol as a backbone. It can be used as a precipitant which can facilitate the screening and refinement of crystallization conditions.

Pentaerythritol ethoxylate (3/4 EO/OH) is a hydroxypolyether in which a hydroxy-poly(ethylene oxide) chain is connected to each of the methyl groups of neopentane. It is commonly used to crystallise proteins. It has a role as a crystallisation adjutant.

Scientific Research Applications

Electrospray Mass Spectrometry Determination of Poly(oxazolidine acetal)

This study discusses the polycondensation of components, including 2-amino-2-hydroxymethyl-1,3-propanediol, leading to the formation of linear polymers and macrocyclic compounds. The polymers' structures were determined using NMR spectroscopy and electrospray ionization mass spectrometry, highlighting its use in detailed polymer analysis (Maślińska-Solich & Kudrej-Gibas, 2003).

Synthesis and Characterization of Novel Poly(urethane-urea) Elastomers

Research on new polymer materials based on polycaprolactone diol and hexamethylene diisocyanate, containing 1,3-propanediol bis(4-aminobenzoate), demonstrates the influence of chain extender structure on polymer matrix performance and physical interconnections (Oprea, Potolinca, & Oprea, 2020).

Thermal Transesterification of Bis(hydroxymethyl)propane-1,3-diyl Units

This research illustrates the thermal transesterification process to create rigid, adhesive thermosets from polyesters containing pendant ketals and 2,2-bis(hydroxymethyl)propane-1,3-diyl units (Kriegel, Collard, Liotta, & Schiraldi, 1998).

Low Viscosity Dimethacrylate Comonomer Compositions

A study explores the impact of diluting Bis-GMA with CH3Bis-GMA on polymerization, indicating significant improvements in properties such as polymerization shrinkage and water sorption, emphasizing the versatility of these compounds in dental composite applications (Pereira, Nunes, & Kalachandra, 2002).

Macroscopic Self-Assembly of Hyperbranched Polyesters

This research used melt polycondensation of 2,2-bis(hydroxymethyl) propionic acid and 2-ethyl-2-hydroxymethyl-1,3-propanediol to synthesize hyperbranched polyesters, which form well-defined macroscopic structures through hydrogen bonding and π–π stacking interactions (Jiang et al., 2006).

Synthesis of Monoacetals of Pentaerythritol Catalyzed by Iodinine

This study synthesized various 2,2-bis(hydroxymethyl)-1,3-propanediol monoacetals through a condensation reaction with aldehydes, highlighting its potential in creating diverse chemical compounds (Jia Hong-yu, 2009).

In Situ FT-IR Spectroscopic Investigation on the Microstructure of Hyperbranched Aliphatic Polyesters

This research investigated the synthetic process of hyperbranched aliphatic polyesters, highlighting the use of in situ Fourier transform infrared spectroscopic analysis for understanding polymer microstructures (Jang & Oh, 1999).

Possible Role of Laccase in Bioremediation of Bisphenol A

A study involving the biodegradation of Bisphenol A using laccase, with implications for environmental pollutant remediation, illustrates the practical application in environmental sciences (Chhaya & Gupte, 2013).

Novel Hard-Block Polyurethanes for Biomedical Applications

Research on hard-block-only polyurethanes synthesized from 1,3-bis(4-hydroxybutyl) tetramethyl disiloxane and 1,4-butanediol, showing potential in biomedical applications like electronic headers for medical devices (Choi, Weksler, Padsalgikar, & Runt, 2011).

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of other complex polymers , suggesting that its primary role may be as a building block in polymer chemistry.

Mode of Action

It’s known that this compound is a trifunctional aliphatic glycidyl ether epoxide monomer , which suggests that it can react with a variety of nucleophiles, leading to the formation of complex polymeric structures.

Biochemical Pathways

Given its role in polymer synthesis , it’s likely that it participates in the polymerization reactions that lead to the formation of complex polymeric structures.

Result of Action

It’s known that it can be used to improve the chemical resistance of certain materials , suggesting that it may alter the physical and chemical properties of these materials.

Action Environment

It’s known that it should be handled in a well-ventilated place and avoid formation of dust and aerosols , suggesting that its stability and efficacy may be affected by environmental conditions such as ventilation and dust levels.

Properties

IUPAC Name |

2-[3-(2-hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O8/c14-1-5-18-9-13(10-19-6-2-15,11-20-7-3-16)12-21-8-4-17/h14-17H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQXXKCYECDESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(COCCO)(COCCO)COCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401310519 | |

| Record name | Ethoxylated pentaerythritol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42503-45-7, 30599-15-6 | |

| Record name | Ethoxylated pentaerythritol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42503-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, polymer with oxirane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethoxylated pentaerythritol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentaerythritol, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-[(8-methoxy-8-oxooctanoyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B1260401.png)

![2-chloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide](/img/structure/B1260402.png)

![1-(3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B1260418.png)

![N-(4-propan-2-ylphenyl)-1-[(1,3,3-trimethyl-2-oxo-5-indolyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B1260419.png)